4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 4-chloro-2-(trifluoromethoxy)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base or under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the biological activity of the resulting compounds.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene depends on its specific applicationThe presence of the nitro, chloro, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-3-nitro-1-(trifluoromethyl)benzene: Similar structure with different positions of the nitro and trifluoromethyl groups.
4-Chloro-3-nitrobenzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups.
Properties
IUPAC Name |
4-chloro-1-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJBPPURJRKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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